4-Methyl-3-piperidin-1-yl-phenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIBOSKQMQQTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390307 | |
| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882626-96-2 | |
| Record name | 4-Methyl-3-piperidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 3 Piperidin 1 Yl Phenylamine and Its Research Analogues
Direct Synthetic Routes
Direct synthetic routes focus on the formation of the bond between the nitrogen atom of the piperidine (B6355638) ring and the carbon atom of the 4-methylphenylamine core. These methods are often convergent and allow for the late-stage introduction of the piperidine moiety.
Amination Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and represent a primary strategy for the synthesis of N-arylpiperidines.
Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org For the synthesis of 4-methyl-3-piperidin-1-yl-phenylamine, a suitable precursor would be a 3-halo-4-methylaniline or a protected derivative, which is coupled with piperidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
A plausible synthetic approach would involve the coupling of 3-bromo-4-methylaniline (B27599) with piperidine. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane, with a base like sodium tert-butoxide (NaOtBu).
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-4-methylaniline | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| 2 | 3-Chloro-4-methylaniline | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Moderate |
Ullmann-type Condensation: A classical method for N-arylation, the Ullmann condensation, involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols often utilize copper(I) catalysts with ligands such as 1,10-phenanthroline, enabling the reaction to proceed under milder conditions. nih.gov The synthesis of the target compound could be achieved by reacting 3-iodo-4-methylaniline (B1581167) with piperidine in the presence of a copper catalyst and a base.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Iodo-4-methylaniline | Piperidine | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | Good |
| 2 | 3-Bromo-4-methylaniline | Piperidine | CuI / L-proline | Cs₂CO₃ | DMSO | 110 | Moderate |
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. harvard.edu While not a direct arylation, a related strategy could involve the reductive amination of a suitable piperidone derivative with 4-methyl-3-nitroaniline (B15663), followed by reduction of the nitro group. A more direct, albeit less common, intermolecular reductive amination between a cyclohexanone (B45756) derivative and an aniline (B41778) under specific catalytic conditions could also be envisioned. researchgate.netresearchgate.netmasterorganicchemistry.com A plausible two-step approach could start from 4-methyl-3-nitroaniline and piperidin-4-one.
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | 4-Methyl-3-nitroaniline | Piperidin-4-one | NaBH(OAc)₃, AcOH | 4-Methyl-3-nitro-N-(piperidin-4-yl)aniline |
| 2 | 4-Methyl-3-nitro-N-(piperidin-4-yl)aniline | - | H₂, Pd/C | 4-Methyl-N-(piperidin-4-yl)-1,3-phenylenediamine |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing a piperidine group onto an activated aromatic ring. nih.govmdpi.com For this reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups (such as a nitro group) ortho or para to a good leaving group (like a halogen).
In the context of synthesizing this compound, a potential precursor would be 1-fluoro-4-methyl-3-nitrobenzene. The fluorine atom, being a good leaving group for SNAr, can be displaced by piperidine. The subsequent reduction of the nitro group would then yield the final product. The reaction is typically carried out in a polar aprotic solvent. nih.govrsc.org
| Entry | Substrate | Nucleophile | Conditions | Product |
| 1 | 1-Fluoro-4-methyl-3-nitrobenzene | Piperidine | K₂CO₃, DMF, 100 °C | 1-(4-Methyl-3-nitrophenyl)piperidine |
| 2 | 1-Chloro-4-methyl-3-nitrobenzene | Piperidine | NaH, THF, reflux | 1-(4-Methyl-3-nitrophenyl)piperidine |
Following the SNAr reaction, the nitro group of 1-(4-methyl-3-nitrophenyl)piperidine would be reduced to an amine, for example, by catalytic hydrogenation (H₂/Pd/C) or using a metal in acidic media (e.g., Fe/HCl or SnCl₂/HCl).
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient approach to complex molecules. mdpi.commdpi.comnih.gov The synthesis of highly substituted piperidines can be achieved through MCRs. For instance, a one-pot reaction involving an aromatic amine, an aldehyde, and a β-ketoester can lead to the formation of a substituted piperidine ring. While a direct MCR for this compound is not straightforward, a strategy could involve the synthesis of a related piperidine derivative that can be subsequently converted to the target molecule.
A representative MCR for a substituted piperidine is the Hantzsch dihydropyridine (B1217469) synthesis, which can be followed by reduction. A more relevant, though still indirect, approach might involve a multi-component reaction to construct a complex piperidine which is then coupled to the 4-methylphenylamine core.
Strategies for Piperidine Ring Formation
An alternative to the direct coupling of a pre-existing piperidine ring is the construction of the piperidine ring onto the aromatic scaffold. These methods often provide access to highly substituted and stereochemically complex piperidine analogues.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the piperidine ring.
Radical-Mediated Cyclization: This approach involves the generation of a radical, which then undergoes an intramolecular cyclization onto a suitably positioned double or triple bond. nih.govnih.gov For the synthesis of N-aryl piperidine analogues, a precursor containing an N-aryl amine and a tethered alkene could be subjected to radical-generating conditions. For instance, an N-(4-methyl-3-aminophenyl)pent-4-en-1-amine derivative could be cyclized using a radical initiator like AIBN and a mediator such as tributyltin hydride.
Carbenium Ion-Induced Cyclization of Alkynes: The cyclization of amino-alkynes can be initiated by the formation of a carbenium ion. researchgate.net An N-(4-methyl-3-aminophenyl) substituted alkyne could be cyclized under acidic conditions or in the presence of a Lewis acid to form a piperidine derivative.
Electrophilic Cyclization: Electrophilic cyclization of unsaturated amines is a common method for synthesizing N-heterocycles. nih.govfigshare.com An N-aryl aminopentene derivative, for example, can be treated with an electrophile such as iodine or mercury(II) triflate to induce cyclization to a piperidine ring. The resulting product can then be further functionalized.
Aza-Michael Reactions: The intramolecular aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. chemrxiv.org A precursor containing both an aniline moiety and an α,β-unsaturated ester or ketone could be cyclized under basic or acidic conditions to form a substituted piperidone, which can then be reduced to the corresponding piperidine.
Annulation Strategies
Annulation reactions involve the formation of a new ring onto an existing system.
[5+1] Annulations: This strategy involves the reaction of a five-atom component with a one-atom component to form a six-membered ring. A modular approach to N-aryl piperidines has been developed using a [5+1] cyclization strategy involving a reductive amination/aza-Michael reaction sequence. chemrxiv.orgchemrxiv.org This method allows for the rapid construction of complex polysubstituted piperidine rings from readily available heterocyclic amines and carbonyl compounds.
Dieckmann Condensation and Related Cyclizations
The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which is a powerful tool for creating five- and six-membered rings. wikipedia.orglibretexts.org While not a direct route to the aromatic phenylamine core of this compound, it is highly relevant for the synthesis of piperidine-based analogues, specifically piperidine-2,4-diones. core.ac.ukresearchgate.net
A general route involves the cyclization of amidodiesters. For instance, β-amino esters can be coupled with monomethyl malonate to form the necessary diester precursor. core.ac.uk Treatment of this intermediate with a base, such as sodium methoxide (B1231860), induces the intramolecular condensation to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired piperidine-2,4-dione ring system. core.ac.uk This methodology has been shown to be flexible, allowing for various substituents on the piperidine ring. researchgate.net
Notably, this approach can be adapted for enantioselective synthesis by using a chiral auxiliary, such as Davies' α-methylbenzylamine, to afford 6-substituted piperidine-2,4-diones with high stereocontrol. researchgate.net
Table 1: Key Steps in Piperidine-2,4-dione Synthesis via Dieckmann Cyclization
| Step | Reaction | Reagents & Conditions | Product Type |
|---|---|---|---|
| 1 | Amidation | β-amino ester, monomethyl malonate, EDC, HOBt | Amidodiester |
| 2 | Dieckmann Cyclization | Sodium methoxide in methanol | Cyclic β-keto ester |
Bischler-Napieralski Cyclization and Analogues
The Bischler-Napieralski reaction is a cornerstone of isoquinoline (B145761) synthesis, involving the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. jk-sci.comwikipedia.org This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic systems. organic-chemistry.org The reaction typically proceeds by cyclization of a β-phenylethylamide using reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. jk-sci.comorganic-chemistry.org
The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org For substrates that lack strong electron-donating groups on the aromatic ring, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com
This methodology is crucial for synthesizing analogues of this compound where the phenylamine ring is incorporated into a larger heterocyclic system, such as a protoberberine or benzo[c]phenanthridine (B1199836) alkaloid structure. nih.gov For example, C-2'-functionalized N-(1,2-diarylethyl)amides can undergo Bischler-Napieralski cyclization to regioselectively yield dihydroprotoberberinium salts. nih.gov
Functionalization and Derivatization Strategies
C-H Activation and Functionalization (e.g., C(sp²)–H Alkylation, C(sp³)–H Alkylation, Electrochemical Functionalization)
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. rsc.org
C(sp²)–H Functionalization: For the phenylamine moiety, transition-metal-catalyzed C-H functionalization allows for the introduction of various substituents. researchgate.net The amino group or a derivative can act as a directing group to control the regioselectivity of the reaction. For instance, palladium-catalyzed meta-C–H chlorination of anilines has been achieved using specialized pyridone-based ligands. nih.gov Similarly, ruthenium-catalyzed para-selective C-H alkylation of aniline derivatives has been reported, proceeding via an N-H-activated cyclometalate intermediate. dntb.gov.ua These methods provide pathways to introduce alkyl, aryl, and other functional groups onto the aromatic ring of structures similar to this compound. researchgate.net
C(sp³)–H Functionalization: The piperidine ring offers multiple sites for C(sp³)–H functionalization. Palladium-catalyzed C(sp³)-H arylation at the C-2 position of N-aryl piperidines has been achieved using N-heterocyclic carbene (NHC) ligands. researchgate.net Directing groups attached to the piperidine nitrogen, such as a picolinamide (B142947) or a 2-(pyridin-2-yl) group, can facilitate regioselective arylation at the C-2 position. researchgate.net Furthermore, it is possible to achieve arylation at the C-4 position of piperidines by employing a C(3)-linked directing group, which allows for the synthesis of cis-3,4-disubstituted piperidine structures with high stereoselectivity. acs.org
Electrochemical Functionalization: Electrochemical methods offer a green alternative to chemical oxidants for C-H functionalization. rsc.orgacs.org The Shono oxidation, an electrochemical α-C(sp³)–H functionalization of amines, is a well-established method. thieme-connect.dethieme-connect.com More recent advances have enabled the electrochemical β-C(sp³)–H acylation of N-aryl amines, assisted by a ferrocene (B1249389) mediator, which provides a route to functionalize the piperidine ring at a position remote from the nitrogen atom. thieme-connect.dethieme-connect.com
Table 2: Examples of C-H Functionalization Strategies
| Type | Position | Catalyst/Mediator | Directing Group | Result |
|---|---|---|---|---|
| C(sp²)–H Alkylation | para | Ruthenium | Pyrimidine auxiliary | para-Alkylated Aniline |
| C(sp²)–H Chlorination | meta | Palladium | Pyridone Ligand | meta-Chloro Aniline nih.gov |
| C(sp³)–H Arylation | C-2 | Palladium/NHC | N-Aryl | 2-Aryl Piperidine researchgate.net |
| C(sp³)–H Arylation | C-4 | Palladium | C(3)-Aminoquinoline | 4-Aryl Piperidine acs.org |
Electrophilic Aromatic Substitution on the Phenylamine Moiety
The phenylamine moiety in this compound is highly activated towards electrophilic aromatic substitution. The primary amine (-NH₂) is a powerful ortho-, para-directing activating group, significantly increasing the electron density at these positions through resonance. byjus.comncert.nic.in The piperidin-1-yl group is also an activating, ortho-, para-directing group.
In the case of this compound, the substitution pattern is complex. The C-2 and C-6 positions are ortho to the strongly activating amino group, while the C-5 position is para to the methyl group and ortho to the piperidino group. The directing effects of the substituents are as follows:
-NH₂ (Amino): Strongly activating, ortho, para-directing.
-Piperidin-1-yl: Activating, ortho, para-directing.
-CH₃ (Methyl): Weakly activating, ortho, para-directing.
Given that the amino group is the most powerful activator, electrophilic attack is most likely to occur at its ortho positions (C-2 and C-6). chemistrysteps.comunizin.org However, the high reactivity of anilines can lead to polysubstitution and oxidation side products, especially under strongly acidic conditions used for nitration or sulfonation. byjus.comncert.nic.in In acidic media, the aniline nitrogen is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. byjus.comchemistrysteps.com
To control the reactivity and achieve selective monosubstitution, the amino group is often protected, typically via acetylation to form an acetanilide. ncert.nic.in The -NHCOCH₃ group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. ncert.nic.in
N-Acylation and N-Sulfonylation of Amine Functionalities
The primary aromatic amine of this compound is a nucleophilic site that readily undergoes acylation and sulfonylation.
N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. studylib.net For example, aniline reacts with acetic anhydride to form acetanilide. studylib.net The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. studylib.net This transformation is often used as a protecting strategy for the amino group to moderate its activating effect during electrophilic aromatic substitution, as discussed previously. ncert.nic.in A variety of N-acyl derivatives can be prepared using different acyl chlorides or anhydrides. researchgate.net Recent methods have also explored base-mediated N-acetylation using nitriles as an acetyl source. researchgate.net
N-Sulfonylation: Similarly, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) to form sulfonamides. N-sulfonylation can also serve as a method for protecting the amine group and is a key transformation in the synthesis of many pharmaceutically active compounds.
The piperidine nitrogen, being a secondary amine, is also nucleophilic but is generally less reactive than the primary aromatic amine due to steric hindrance and electronic effects. Selective functionalization of the primary amine is typically straightforward.
Asymmetric Synthesis and Stereocontrol
While this compound itself is achiral, the synthesis of its chiral analogues, where the piperidine ring or its substituents create stereocenters, is of great interest. Numerous strategies have been developed for the asymmetric synthesis of substituted piperidines. electronicsandbooks.comnih.gov
Key approaches include:
Use of the Chiral Pool: Starting from readily available enantiopure materials like amino acids. electronicsandbooks.com
Chiral Auxiliaries: Employing a removable chiral group to direct the stereochemical outcome of a reaction, followed by its cleavage. researchgate.net
Asymmetric Catalysis: Using chiral catalysts, such as rhodium or ruthenium complexes, for enantioselective hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors. nih.govacs.orgorganic-chemistry.org
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalytic steps, such as using ene-reductases for the asymmetric reduction of tetrahydropyridines to generate stereo-defined piperidines. nih.gov
For instance, an efficient asymmetric synthesis of substituted NH-piperidines has been reported through a condensation reaction induced by an exocyclic chiral amine auxiliary, achieving excellent enantiomeric excess (>95% ee). researchgate.netrsc.org Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines. acs.org Stereocontrol can also be achieved in intramolecular reactions, such as the N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes, where the stereochemistry is influenced by the conformation of the piperidine ring. nih.gov
Optimization of Reaction Conditions and Efficiency
The efficient synthesis of this compound and its analogues hinges on the careful optimization of various reaction parameters. Methodologies such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are frequently employed for the formation of the crucial C-N bond between the aryl group and the piperidine moiety. libretexts.org The optimization of such processes involves a systematic investigation of solvent systems, temperature, pressure, catalyst loading, and strategies for controlling regioselectivity, often with a growing emphasis on environmentally sustainable practices.
Solvent Effects and Reaction Media (e.g., Protic vs. Aprotic, Solvent-Free Conditions)
The choice of solvent is a critical factor that can significantly influence the rate, yield, and selectivity of the synthesis of N-aryl piperidines. Solvents are broadly classified based on their polarity and their ability to donate protons. libretexts.org Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding. masterorganicchemistry.comyoutube.com In contrast, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) lack these bonds and cannot act as hydrogen bond donors. masterorganicchemistry.com
In the context of C-N cross-coupling reactions, the solvent's properties can affect the solubility of reactants and catalysts, as well as stabilize intermediates or transition states. youtube.com For instance, in palladium-catalyzed aminations, polar aprotic solvents like toluene and DMF have been shown to be effective. amazonaws.com The polarity of the reaction medium can also be tuned to control the regioselectivity of certain reactions. For example, the bromination of anilines substituted with an electron-withdrawing group can be directed by adjusting the solvent polarity. researchgate.net
Solvent-free, or neat, reaction conditions represent an increasingly popular green chemistry approach. nih.gov These methods can lead to higher reaction rates, improved selectivity, and simplified purification processes by eliminating the solvent altogether. researchgate.net For instance, solvent-free synthesis of piperidine derivatives has been explored as an efficient and environmentally friendly alternative to traditional methods. nih.govyoutube.com In some cases, an excess of a liquid reactant, such as aniline, can serve as the solvent, simplifying the process and potentially driving the reaction to completion. google.com
Table 1: Impact of Reaction Media on Synthesis
| Reaction Type | Solvent/Condition | Key Observation | Reference(s) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Toluene, DMF | Both were found to be effective solvents, with DMF providing slightly more positive results in a high-throughput screen. | amazonaws.com |
| Iodination of Anilines | Acetonitrile with [bmim]HSO₄ | Mild, regioselective method with short reaction times and excellent yields. | researchgate.net |
| Three-Component Condensation | Water | Use of water as a green solvent led to the desired α-benzyl amino coumarin (B35378) products. | researchgate.net |
| ipso-Substitution of Cyano-group | Solvent-free | Reactions performed at 150 °C for 10 hours provided high yields without the need for a solvent or chromatographic purification. | researchgate.net |
Temperature, Pressure, and Catalyst Loading Optimization
The optimization of physical parameters such as temperature, pressure, and catalyst concentration is fundamental to maximizing the efficiency and yield of synthetic reactions. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, these variables are often interdependent. amazonaws.com
Temperature: Reaction temperature significantly affects reaction rates. For many cross-coupling reactions, temperatures between 80–100 °C are common. bristol.ac.uk However, increasing the temperature can also lead to the formation of impurities or decomposition of the product. researchgate.net For example, in the synthesis of laminated composites via in situ reaction, higher hot pressing temperatures (from 1100 °C to 1150 °C) led to a significant increase in ultimate tensile strength. mdpi.com Conversely, some copper-catalyzed aminations of aryl bromides have been successfully carried out at room temperature by using specific ligand systems. organic-chemistry.org
Pressure: While many amination reactions are conducted at atmospheric pressure, pressure can be a critical variable in certain syntheses, particularly those involving gaseous reagents or aiming to influence reaction kinetics. For instance, the synthesis of aluminum nitride by direct nitridation of aluminum was attempted at 1 MPa of nitrogen gas. researchgate.net In lactide synthesis, decreasing the pressure was found to increase the synthesis rate. researchgate.net
Catalyst Loading: The amount of catalyst used is a key consideration for both cost and efficiency. The goal is to use the lowest possible catalyst loading without compromising the reaction rate or yield. For Buchwald-Hartwig reactions, catalyst loadings are often in the range of 1–5 mol%. bristol.ac.uk Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently determine the optimal catalyst loading in conjunction with other variables. bristol.ac.uk Optimizing these factors can lead to significant improvements in yield; for example, one study increased the yield of a Buchwald-Hartwig reaction from an initial 20% to 70-85% through systematic optimization. amazonaws.com The development of highly active pre-catalysts has also enabled efficient transformations with lower catalyst loadings. wuxiapptec.comresearchgate.net
Table 2: Optimization of Physical Reaction Parameters
| Parameter | Reaction Type | Conditions Explored | Optimal Finding | Reference(s) |
|---|---|---|---|---|
| Temperature | Buchwald-Hartwig Amination | 80 – 100 °C | Optimized alongside other factors for maximum yield. | bristol.ac.uk |
| Temperature | Ni/Al Composite Synthesis | 1100 – 1200 °C | 1150 °C resulted in the best ultimate tensile strength. | mdpi.com |
| Pressure | Lactide Synthesis | Varied | Decreasing pressure increased the reaction rate. | researchgate.net |
| Catalyst Loading | Buchwald-Hartwig Amination | 1 – 5 mol% | Optimized models predicted highest yields around 3.5—4.5 mol%. | bristol.ac.uk |
Regioselectivity Control
Controlling the position of substitution on the aromatic ring, known as regioselectivity, is paramount in the synthesis of specifically substituted analogues like this compound. The inherent directing effects of substituents on the aniline ring, coupled with the choice of reagents and reaction conditions, are key to achieving the desired isomer.
In electrophilic aromatic substitution reactions, the amino group of aniline is a strong activating, ortho-para director. However, the synthesis of a meta-substituted product requires overcoming this natural preference. One strategy involves introducing a meta-directing group or using a multi-step sequence that establishes the required substitution pattern. beilstein-journals.org
The choice of catalyst and ligand system is also crucial for controlling regioselectivity in cross-coupling and C-H functionalization reactions. For example, in the iridium-catalyzed ortho-C–H borylation of anilines, the steric and electronic properties of the diboron (B99234) partner can be modulated to achieve high regioselectivity for the ortho position. nih.gov Similarly, the regioselectivity of iodination of aniline derivatives can be dramatically switched between ortho and para products by carefully selecting the reaction conditions. researchgate.net In some cases, a directing group is essential for achieving high yields and selectivity in transformations. researchgate.net
Three-component reactions can also be designed to yield specific regioisomers under mild conditions. For instance, substituted meta-hetarylanilines have been synthesized from 1,3-diketones, acetone, and various amines, where the electronic properties of a heterocyclic substituent govern the reaction's success. beilstein-journals.org
Table 3: Strategies for Regioselectivity Control in Aniline Functionalization
| Reaction | Strategy | Outcome | Reference(s) |
|---|---|---|---|
| Ir-Catalyzed C-H Borylation | Modulating the diboron partner (e.g., using B₂eg₂) | High regioselectivity for ortho-borylation was achieved. | nih.gov |
| Iodination of Anilines | Selection of reaction medium and conditions | Reaction can be tuned to yield either p- or o-iodinated products preferentially. | researchgate.net |
| Three-Component Benzannulation | Use of 1,3-diketones with electron-withdrawing heterocyclic substituents | Successful synthesis of meta-substituted anilines. | beilstein-journals.org |
| C-H Azidation of Anilines | CuSO₄·5H₂O catalyst in weakly acidic aqueous CH₃CN | Smoothly provided corresponding α-azidated products in high yields. | nih.gov |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. nih.gov This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and reducing waste.
A key green approach is the use of environmentally benign solvents, with water being an ideal choice. researchgate.net Water has been used successfully as a solvent for the hydrogenation of pyridine derivatives to piperidines using a heterogeneous cobalt catalyst. nih.gov The transition-metal-free SNAr reaction of heteroaryl chlorides with amines has also been shown to work efficiently in water. researchgate.net
Solvent-free synthesis is another powerful green technique that eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net This approach often involves heating a mixture of reactants or using mechanochemistry (grinding/milling) and can lead to shorter reaction times and higher yields. nih.govresearchgate.net
Energy efficiency can be improved by using alternative energy sources like microwave irradiation or ultrasound. nih.gov Microwave-assisted synthesis, in particular, has proven to be a green and efficient protocol that can enhance reaction rates, selectivity, and yields in a one-pot strategy. nih.gov These methods are often milder and more eco-friendly than conventional heating. researchgate.net
Table 4: Green Chemistry Strategies in Amine Synthesis
| Green Approach | Specific Method | Application Example | Advantages | Reference(s) |
|---|---|---|---|---|
| Alternative Solvents | Water | Hydrogenation of pyridines to piperidines. | Environmentally benign, prevents racemization in some cases. | nih.gov |
| Alternative Solvents | Water | SNAr amination of heteroaryl chlorides. | Avoids transition-metal catalysts, environmentally acceptable. | researchgate.net |
| Solvent-Free Synthesis | Heating reactants without solvent | Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. | Operational simplicity, non-chromatographic purification, high yields. | researchgate.net |
| Energy Efficiency | Microwave Irradiation | One-pot synthesis of N-phenyl piperazinyl-1,3,4-oxadiazole derivatives. | Enhanced reaction rates, higher selectivity and yield. | nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity
Investigation of Mechanistic Pathways for Key Transformations
The formation of the core structure of 4-Methyl-3-piperidin-1-yl-phenylamine and related analogs typically proceeds through nucleophilic substitution or metal-catalyzed coupling reactions. A common synthetic approach involves the reaction of a substituted phenylamine with piperidine (B6355638) or its derivatives. For instance, the synthesis can be achieved by reacting a precursor like 3-amino-4-methylphenol (B1265707) with a piperidine derivative in the presence of a base.
Another prevalent strategy in the synthesis of related functionalized piperidines is the Strecker-type condensation. This reaction, involving a piperidone, an aniline (B41778), and hydrogen cyanide, proceeds to form an anilino-nitrile intermediate, which can be further transformed through hydrolysis and other modifications. researchgate.net While not directly applied to the title compound, this pathway highlights a fundamental approach to constructing the piperidine-phenylamine linkage.
In multi-step syntheses of complex piperidine derivatives, the isolation and characterization of reaction intermediates are crucial for understanding the mechanistic pathway. For example, in the synthesis of tetraazafluoranthen-3(2H)-ones, which involves hydrazinolysis and cyclization, key intermediates such as hydrazides have been isolated and confirmed using X-ray crystallographic analysis. mdpi.com
In the case of Strecker-type reactions used for similar structures, anilino-nitrile and subsequent anilino-amide compounds are key, isolable intermediates. researchgate.net For transition metal-catalyzed reactions, such as Buchwald-Hartwig amination, the mechanism involves oxidative addition, ligand substitution, and reductive elimination steps, with organometallic complexes of the catalyst (e.g., Palladium) serving as transient intermediates. Although specific intermediates for the synthesis of this compound are not detailed in the available literature, these examples from related chemistries provide a framework for plausible intermediates.
The rate-determining step in the synthesis of piperidine-containing molecules is highly dependent on the specific reaction pathway. In nucleophilic aromatic substitution reactions, the rate-determining step is often the initial nucleophilic attack on the aromatic ring to form a high-energy intermediate (a Meisenheimer complex), especially when a stable leaving group is present.
For catalytic cycles, such as those in cross-coupling reactions, the rate-limiting step can be either the oxidative addition of the aryl halide to the metal center or the reductive elimination of the final product. Steric hindrance can play a significant role; for example, reactions involving sterically bulky piperidones have been observed to be less reactive, suggesting that steric factors can influence the reaction kinetics. researchgate.net Specific kinetic profiles for reactions involving this compound are not extensively documented, but analysis of related systems suggests that both electronic and steric effects are critical in defining the reaction rates.
The choice of catalysts and reagents is pivotal in directing the outcome and efficiency of syntheses involving the phenylamine-piperidine scaffold.
Bases : In nucleophilic substitution reactions, bases such as potassium carbonate (K₂CO₃) are essential to facilitate the formation of the amine bond. In other coupling reactions, bases like diisopropylethylamine (DIPEA) are commonly used. nih.gov
Catalysts : Transition metals, particularly palladium (Pd), are widely used for C-N bond formation. For instance, hydrogenation reactions to reduce aromatic precursors often employ catalysts like 10% Pd/C. researchgate.netnih.gov Cobalt(II) catalysts have been developed for radical-mediated intramolecular cyclization to form piperidines. nih.gov
Reagents : Specific reagents are used for particular transformations. Thionyl chloride (SOCl₂) is used to convert carboxylic acids to acid chlorides for subsequent amidation. nih.gov For reductions, agents like lithium aluminum hydride (LiAlH₄) are employed. Oxidizing agents such as hydrogen peroxide can be used to form N-oxides.
The table below summarizes the roles of various catalysts and reagents in the synthesis of related piperidine derivatives.
| Reagent/Catalyst | Role | Example Reaction Type | Reference |
| K₂CO₃, DIPEA | Base | Nucleophilic Substitution, Amide Coupling | , nih.gov |
| Palladium on Carbon (Pd/C) | Catalyst | Hydrogenation, N-debenzylation | researchgate.net, nih.gov |
| Thionyl Chloride (SOCl₂) | Reagent | Acid Chloride Formation | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | Reduction of amides/carbonyls | |
| Hydrogen Peroxide | Oxidizing Agent | N-Oxidation | |
| HBTU/HOBt | Coupling Agents | Amide Bond Formation | nih.gov |
Reactivity Studies of the Phenylamine and Piperidine Moieties
The reactivity of this compound is a composite of the individual reactivities of its phenylamine and piperidine components, which mutually influence each other.
The phenylamine moiety contains an activating amino group (-NH₂) and a weakly activating methyl group (-CH₃) on the aromatic ring. The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the amino group are already substituted (by piperidine and a methyl group, respectively), which may direct incoming electrophiles to the remaining activated positions. The amino group can also undergo reactions such as diazotization followed by substitution.
The piperidine moiety is a saturated secondary amine integrated into a cyclic structure, rendering the molecule basic. The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to reactions like N-alkylation and N-acylation. The piperidine ring itself is generally stable but can undergo oxidation. The presence of the bulky piperidine group at the 3-position may sterically hinder reactions at the adjacent amino and methyl groups on the phenyl ring.
The table below outlines the expected reactivity of the functional moieties.
| Moiety | Type of Reaction | Expected Outcome |
| Phenylamine (Aromatic Ring) | Electrophilic Aromatic Substitution | Substitution at activated positions on the ring. |
| Phenylamine (-NH₂) | Oxidation | Formation of various oxidation products. |
| Phenylamine (-NH₂) | Diazotization | Conversion of the amino group to a diazonium salt for further substitution. |
| Piperidine (Nitrogen) | Alkylation/Acylation | Formation of a quaternary ammonium (B1175870) salt or an N-acyl derivative. |
| Piperidine (Nitrogen) | Oxidation | Formation of an N-oxide. |
Computational Mechanistic Studies
While specific computational mechanistic studies for this compound are not prominent in the literature, computational approaches are widely used to study related systems. Molecular dynamics (MD) simulations, for example, have been employed to propose the activation mechanism of the μ opioid receptor by piperidine-containing analgesics. nih.gov Such simulations provide insights into the dynamic interactions between a ligand and its target receptor.
Quantum mechanics (QM) calculations are valuable for evaluating reaction pathways, determining the stability of intermediates, and predicting the energetics of transition states. nih.gov These methods can be applied to study bond-breaking and bond-forming processes, which are fundamental to understanding metabolic transformations and chemical reactivity. nih.gov For a molecule like this compound, computational studies could predict sites of metabolism, elucidate the mechanisms of its reactions (e.g., oxidation or substitution), and rationalize observed kinetic profiles.
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, offering precise insights into the chemical environment of individual atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary framework for the structural assignment of 4-Methyl-3-piperidin-1-yl-phenylamine.
The ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenylamine ring typically resonate in the downfield region of approximately δ 6.5–7.2 ppm. The protons of the piperidine (B6355638) ring are observed as multiplets in the upfield region, generally between δ 1.5–2.5 ppm. The methyl group attached to the phenyl ring produces a characteristic singlet.
The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms. The aromatic carbons display signals in the δ 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the methyl group are found at higher field strengths.
A detailed, predicted assignment of the ¹H and ¹³C NMR signals is presented below, based on established chemical shift principles and data from analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 | C | - | - | ~145 |
| 2 | CH | ~6.6 | d | ~118 |
| 3 | C | - | - | ~140 |
| 4 | C | - | - | ~125 |
| 5 | CH | ~6.9 | d | ~130 |
| 6 | CH | ~6.5 | s | ~115 |
| CH₃ (at C4) | CH₃ | ~2.2 | s | ~18 |
| NH₂ (at C1) | NH₂ | ~3.5 (broad) | s | - |
| 2'/6' (Piperidine) | CH₂ | ~2.8 | t | ~53 |
| 3'/5' (Piperidine) | CH₂ | ~1.7 | m | ~26 |
| 4' (Piperidine) | CH₂ | ~1.6 | m | ~24 |
Note: Predicted values are based on standard chemical shift increments and may vary depending on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.
For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced two-dimensional (2D) NMR techniques are indispensable. researchgate.net High-field NMR instruments provide superior signal dispersion, further clarifying complex spin systems.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would confirm the connectivity between adjacent protons within the aromatic ring and trace the proton-proton correlations throughout the piperidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.eduscience.gov It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. science.gov This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the piperidine protons at the 2'/6' positions to the aromatic carbon C3, confirming the substitution pattern on the phenyl ring.
Table 2: Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms | Structural Information Confirmed |
|---|---|---|---|
| COSY | H5 | H6 | Aromatic ring connectivity |
| COSY | H2'/6' | H3'/5' | Piperidine ring connectivity |
| HSQC | Aromatic Protons (H2, H5, H6) | Aromatic Carbons (C2, C5, C6) | Direct H-C attachments in phenyl ring |
| HSQC | Piperidine Protons | Piperidine Carbons | Direct H-C attachments in piperidine ring |
| HMBC | Piperidine H2'/6' | C3 (Aromatic) | Piperidine-to-phenyl ring linkage point |
| HMBC | Methyl Protons | C3, C4, C5 (Aromatic) | Position of the methyl group |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
The FT-IR and Raman spectra of this compound are expected to exhibit distinct absorption bands corresponding to the vibrations of its primary amine, aromatic ring, and aliphatic piperidine and methyl groups.
N-H Vibrations: The primary amine (-NH₂) group is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups are found just below 3000 cm⁻¹.
C=C Vibrations: The stretching vibrations of the aromatic ring carbons give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The aromatic C-N stretching is expected around 1250-1350 cm⁻¹, and the aliphatic C-N stretching of the tertiary amine in the piperidine ring appears in the 1020-1250 cm⁻¹ range.
Table 3: Predicted FT-IR / Raman Vibrational Mode Assignments
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | Piperidine & Methyl | 2850 - 2960 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |
| C=C Stretch (in-ring) | Phenyl Ring | 1450 - 1600 |
| C-N Stretch (aromatic) | Aryl-Amine | 1250 - 1350 |
| C-N Stretch (aliphatic) | Piperidine-Aryl | 1020 - 1250 |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the molecular formula of the compound. For this compound, the molecular formula is C₁₂H₁₈N₂. The exact mass calculated for this formula allows for its unambiguous identification.
Research findings confirm that HRMS analysis yields a molecular ion peak corresponding to the chemical formula C₁₂H₁₈N₂.
Table 4: HRMS and Elemental Analysis Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂ |
| Calculated Monoisotopic Mass | 204.1470 g/mol |
| Observed HRMS [M+H]⁺ | ~205.1543 m/z |
| Elemental Analysis (C, Calculated) | 70.54% |
| Elemental Analysis (H, Calculated) | 8.88% |
| Elemental Analysis (N, Calculated) | 20.57% |
The combination of these advanced spectroscopic methods provides a comprehensive and definitive structural characterization of this compound, ensuring its identity and suitability for further research applications.
Fragmentation Pattern Analysis
The molecular weight of this compound (C₁₂H₁₈N₂) is 190.28 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190.
The primary fragmentation pathways for this molecule would likely involve alpha-cleavage, which is characteristic of amines, as well as cleavages within the piperidine and phenyl rings.
Alpha-Cleavage: The most significant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the piperidine ring attached to the phenyl group, alpha-cleavage can occur at the C-N bond connecting the piperidine to the phenyl ring or within the ring itself. The most favorable alpha-cleavage typically involves the loss of the largest possible radical. Cleavage of the bond between the piperidine nitrogen and the phenyl ring would lead to a piperidine radical (m/z 84) and a 4-methyl-phenylamine cation (m/z 106).
Ring Fragmentation: The piperidine ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules.
Loss of Methyl Group: Cleavage of the methyl group from the phenyl ring could result in an [M-15]⁺ fragment at m/z 175.
A proposed table of major fragments and their potential structures is provided below.
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 190 | [C₁₂H₁₈N₂]⁺ | - | Molecular Ion (M⁺) |
| 175 | [C₁₁H₁₅N₂]⁺ | CH₃• | Loss of the methyl radical from the phenyl ring. |
| 106 | [C₇H₈N]⁺ | C₅H₁₀N• | Cleavage of the N-phenyl bond. |
| 84 | [C₅H₁₀N]⁺ | C₇H₈N• | Cleavage of the N-phenyl bond, charge retained on piperidine fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence (PL) Studies
The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its chromophores. The primary chromophore in this molecule is the substituted phenylamine ring. Aromatic systems like benzene (B151609) exhibit strong absorption in the UV region due to π → π* electronic transitions.
The presence of substituents on the benzene ring alters the absorption characteristics. The amino (-NH₂) and piperidinyl groups act as auxochromes, groups that modify the absorption of a chromophore. Both are electron-donating groups due to the lone pair of electrons on the nitrogen atoms. This electron-donating character increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
This reduction in the energy gap leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. Additionally, the lone pairs on the nitrogen atoms can participate in n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.
While specific experimental absorption maxima (λmax) for this compound are not extensively documented, the expected transitions based on its structure are summarized in the table below. The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method, but this requires experimental data.
| Transition Type | Chromophore/Functional Group | Expected Wavelength Region | Description |
| π → π | Phenyl Ring | 200-300 nm | High-intensity absorption due to excitation of π-electrons in the aromatic system. Shifted to longer wavelengths by amine and piperidine substituents. |
| n → π | Amino and Piperidinyl Nitrogens | >250 nm | Lower-intensity absorption involving the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. Often appears as a shoulder on the main π → π* band. |
Photoluminescence studies for this specific compound are not widely reported. Generally, simple aniline (B41778) derivatives can exhibit fluorescence, but their quantum yields are often low and highly dependent on the solvent environment. The electron-donating substituents might enhance fluorescence compared to aniline, but factors like conformational flexibility can also provide non-radiative decay pathways, quenching fluorescence.
Fluorescence decay lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the photophysical processes of a molecule.
There is no specific experimental data available in the scientific literature for the fluorescence decay lifetime of this compound. For many simple organic fluorescent dyes and substituted anilines, fluorescence lifetimes are typically in the range of a few nanoseconds (ns). For instance, some complex piperidine-containing fluorescent dyes have been reported to have lifetimes in the range of 4-7 ns in polar aprotic solvents. nih.gov However, the lifetime is highly sensitive to the molecular structure and environment. The presence of the flexible piperidine ring and the amino group could lead to non-radiative decay processes, such as photoinduced electron transfer (PET) or internal conversion, which would shorten the fluorescence lifetime. nih.gov
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and molecular conformation.
A solved crystal structure specifically for this compound is not publicly available in crystallographic databases. However, the molecular geometry can be reliably inferred from the crystal structures of closely related compounds containing phenyl and piperidine moieties.
Based on analogous structures, the following geometric features are expected:
Piperidine Ring: The piperidine ring would adopt a stable chair conformation, as this minimizes both angular and torsional strain. wikipedia.org
Nitrogen Geometry: The nitrogen atom of the piperidine ring is expected to have a trigonal pyramidal geometry, consistent with sp³ hybridization.
Aromatic Ring: The phenyl ring will be largely planar, with minor deviations possible due to substituent effects.
The table below lists typical bond lengths and angles for the key structural fragments, derived from crystallographic data of similar piperidinyl-aniline derivatives.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N (aromatic-piperidine) | ~1.38 - 1.42 Å |
| Bond Length | C-N (piperidine ring) | ~1.46 - 1.48 Å |
| Bond Length | C-C (piperidine ring) | ~1.51 - 1.53 Å |
| Bond Angle | C-N-C (piperidine ring) | ~111° |
| Bond Angle | C-C-C (piperidine ring) | ~110° |
Ring Conformation: As established, the six-membered piperidine ring is expected to exist in a chair conformation. wikipedia.org In substituted piperidines, there are two possible chair conformers that can interconvert. For N-substituted piperidines, the equatorial conformation is generally more stable than the axial conformation. wikipedia.org
Dihedral Angle: The dihedral angle between the mean plane of the phenyl ring and the mean plane of the piperidine ring is a key conformational parameter. In crystal structures of similar compounds, this angle is typically non-zero, indicating a twisted conformation. This twist arises from steric hindrance between the hydrogen atoms on the phenyl ring and those on the piperidine ring. For example, in the crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the dihedral angle between the piperidine and benzene rings is 31.63°. In another case, the piperidine ring is twisted with respect to phenyl rings by angles ranging from 3.77° to 21.31°. Based on these analogues, a significant twist between the two rings is expected for this compound.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
A definitive analysis of the intermolecular interactions and crystal packing of this compound requires experimental crystallographic data. Based on the functional groups present in the molecule (a primary amine, a tertiary amine, a phenyl ring, and aliphatic C-H bonds), one could anticipate the presence of several types of interactions in its crystal lattice. These would likely include:
Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atoms of both the primary and piperidine tertiary amine can act as hydrogen bond acceptors. This could lead to the formation of N-H···N hydrogen bonds, creating chains or dimeric motifs within the crystal structure.
π-π Stacking: The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal packing.
Van der Waals Forces: These ubiquitous, non-specific interactions would be present throughout the crystal structure, arising from the nonpolar alkyl and aryl portions of the molecule.
However, the specific geometry, distances, and relative contributions of these interactions remain unknown without experimental data.
Hirshfeld Surface Analysis and Quantitative Interaction Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (.cif) obtained from single-crystal X-ray diffraction. As no such file is available for this compound, a Hirshfeld analysis cannot be conducted.
If data were available, this analysis would typically yield:
dnorm surfaces: These maps highlight regions of close intermolecular contact. Strong interactions like hydrogen bonds appear as distinct red spots.
X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization
X-ray Powder Diffraction (XRPD) is an analytical technique used to characterize the crystalline form of a solid material. It is particularly useful for identifying different polymorphs (crystalline forms) of a compound, each of which can have unique physical properties. An XRPD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
Without an experimental sample or previously published data for this compound, it is not possible to provide its characteristic XRPD pattern. The generation of such a pattern would require synthesizing the compound in a solid, crystalline form and analyzing it with a powder diffractometer.
Structure Property Relationship Spr Investigations
Correlation of Structural Modifications with Chemical Reactivity
The chemical reactivity of 4-Methyl-3-piperidin-1-yl-phenylamine is intrinsically linked to its structural components: the electron-rich aromatic ring, the basic amino group, and the piperidine (B6355638) heterocycle. Modifications to any of these parts can significantly alter the compound's reactivity in various chemical transformations.
The aniline (B41778) moiety is a key determinant of the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to it. The presence of the methyl group at the 4-position and the piperidinyl group at the 3-position further influences the regioselectivity of such reactions. The interplay of the activating effects of the amino and methyl groups, along with the steric hindrance imposed by the bulky piperidinyl substituent, dictates the outcome of reactions like halogenation, nitration, and sulfonation.
Systematic structural modifications can be envisioned to probe their impact on reactivity. For instance, altering the electronic nature of the substituent at the 4-position from a methyl group to an electron-withdrawing group (e.g., a nitro or cyano group) would be expected to decrease the electron density of the aromatic ring, thereby reducing its reactivity towards electrophiles. Conversely, introducing a stronger electron-donating group could enhance reactivity.
The piperidine ring itself can be a site of chemical modification. N-alkylation or N-acylation of the piperidine nitrogen would introduce steric bulk and alter the electronic environment around the nitrogen, which could, in turn, influence the reactivity of the aniline ring through conformational changes.
A hypothetical study on the nitration of this compound and its analogs could yield insightful data on how structural changes affect reactivity. The following table illustrates the potential outcomes based on established principles of organic chemistry.
| Compound | Modification | Expected Relative Rate of Nitration | Predicted Major Isomer(s) |
|---|---|---|---|
| This compound | Parent Compound | 1.0 | 2-nitro, 6-nitro |
| 4-Ethyl-3-piperidin-1-yl-phenylamine | Methyl to Ethyl | > 1.0 | 2-nitro, 6-nitro |
| 4-Nitro-3-piperidin-1-yl-phenylamine | Methyl to Nitro | < 1.0 | 2-nitro, 6-nitro (deactivated) |
| 4-Methyl-3-(morpholin-4-yl)phenylamine | Piperidinyl to Morpholinyl | ~ 1.0 | 2-nitro, 6-nitro |
Influence of Substituent Effects on Molecular Properties
The amino group on the aniline ring is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of an aniline derivative is a measure of its basicity. Electron-donating groups, such as the methyl group at the 4-position, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, the piperidinyl group at the 3-position, while being an alkylamino group, can have a more complex influence due to both inductive and steric effects.
The following interactive table presents hypothetical data for a series of analogs of this compound to illustrate the influence of substituent effects on key molecular properties.
| Compound | Substituent at C4 | Substituent at C3 | Predicted pKa | Predicted Dipole Moment (Debye) |
|---|---|---|---|---|
| 3-Piperidin-1-yl-phenylamine | -H | Piperidin-1-yl | 5.0 | 2.1 |
| This compound | -CH3 | Piperidin-1-yl | 5.3 | 2.3 |
| 4-Chloro-3-piperidin-1-yl-phenylamine | -Cl | Piperidin-1-yl | 4.5 | 3.5 |
| 4-Methoxy-3-piperidin-1-yl-phenylamine | -OCH3 | Piperidin-1-yl | 5.5 | 2.8 |
Bioisosteric Replacement Strategies and Their Academic Implications
Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. In the context of this compound, both the piperidine ring and the phenylamine core could be subjects of bioisosteric replacement to explore the impact on the molecule's properties.
The piperidine ring is a common motif in many biologically active compounds. Its replacement with other cyclic amines, such as pyrrolidine, morpholine (B109124), or azepane, can have profound effects on the molecule's conformation, basicity, and ability to form hydrogen bonds. For instance, replacing the piperidine with a morpholine ring would introduce an oxygen atom, which could act as a hydrogen bond acceptor and would likely decrease the basicity of the heterocyclic nitrogen. Such a modification could have significant academic implications in studies aiming to understand the role of the piperidine nitrogen in molecular interactions.
A study exploring the bioisosteric replacement of the piperidine ring in a series of hypothetical analogs could provide valuable insights. The table below outlines potential bioisosteric replacements and their anticipated effects on key properties.
| Parent Compound | Bioisosteric Replacement | Resulting Moiety | Anticipated Change in Basicity (pKa) | Potential for New H-Bonding |
|---|---|---|---|---|
| This compound | Piperidine -> Pyrrolidine | 4-Methyl-3-(pyrrolidin-1-yl)phenylamine | Increase | None |
| This compound | Piperidine -> Morpholine | 4-Methyl-3-(morpholin-4-yl)phenylamine | Decrease | Acceptor |
| This compound | Piperidine -> Azepane | 3-(Azepan-1-yl)-4-methylphenylamine | Slight Increase | None |
| This compound | Piperidine -> Thiomorpholine | 4-Methyl-3-(thiomorpholin-4-yl)phenylamine | Decrease | None |
Analytical Method Development for Research Applications
Chromatographic Methodologies (e.g., HPLC, UPLC, LC-MS)
Chromatographic techniques are paramount for the analysis of multicomponent samples, making them ideal for determining the purity of 4-Methyl-3-piperidin-1-yl-phenylamine and identifying any related substances, such as synthesis impurities or degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
The development of a stability-indicating HPLC method for this compound would typically begin with reverse-phase chromatography, which is suitable for moderately polar compounds.
Column and Mobile Phase Selection: A common choice for the stationary phase is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides excellent separation for a wide range of organic molecules. nih.govsaudijournals.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or ammonium (B1175870) acetate. researchgate.netnih.gov For a basic compound like this compound, a slightly acidic pH for the aqueous phase can improve peak shape and resolution by ensuring the analyte is in a consistent protonated state.
Optimization: Method optimization involves systematically adjusting various parameters to achieve the desired separation. This includes:
Mobile Phase Ratio: An isocratic or gradient elution may be used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities, ensuring that any potential impurities or degradants are resolved from the main peak.
Flow Rate: A typical flow rate for a standard HPLC system is 1.0 mL/min, which can be adjusted to optimize run time and resolution. nih.govresearchgate.net
Detection Wavelength: A UV detector is commonly used. The optimal wavelength is determined by scanning a dilute solution of the compound to find its wavelength of maximum absorbance (λmax), which provides the best sensitivity. For aromatic amines, this is often in the 230-280 nm range.
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. google.com
For definitive identification, LC-MS would be employed. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing mass-to-charge ratio (m/z) data that can confirm the molecular weight of the parent compound and help in the structural elucidation of unknown impurities. nih.gov
A representative set of initial chromatographic conditions is detailed in the table below.
| Parameter | Typical Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 65:35 v/v A:B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Once an optimal method is developed, it must be validated to ensure its performance is suitable for its intended purpose, as per International Conference on Harmonisation (ICH) guidelines. saudijournals.comresearchgate.net
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradants. It is typically demonstrated through forced degradation studies, where the method must be able to resolve the main compound peak from any degradation product peaks. saudijournals.comresearchgate.net
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is assessed by analyzing a series of dilutions of a standard solution. The results are evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. saudijournals.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). researchgate.net
Precision: The precision of the method is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.info It is expressed as the relative standard deviation (%RSD) of a series of measurements, which should typically be less than 2%. researchgate.net
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard compound is spiked into a sample matrix. The percentage of recovery is then calculated. Acceptable recovery is generally within 98-102%.
Robustness: This is evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results. The method is considered robust if it remains unaffected by these minor changes. researchgate.net
The table below shows representative validation parameters for a hypothetical validated HPLC method.
| Validation Parameter | Typical Acceptance Criteria / Result |
|---|---|
| Linearity Range | 1-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from degradants or impurities at the analyte's retention time. |
Spectrophotometric Methods for Quantitative Analysis
For routine quantitative analysis where a high degree of separation is not required, UV-Vis spectrophotometry can be a simple, rapid, and cost-effective alternative to chromatography. The development of such a method involves identifying a suitable solvent in which the compound is stable and that does not interfere with its absorbance. The analytical wavelength is set at the λmax of this compound to ensure maximum sensitivity.
Quantification is achieved by creating a calibration curve that plots absorbance versus concentration. According to the Beer-Lambert law, this relationship should be linear within a certain concentration range. This method is particularly useful for determining the concentration of pure bulk substance solutions.
Forced Degradation Studies for Chemical Stability Research (e.g., Oxidative, Hydrolytic, Photolytic Degradation)
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound and for establishing the stability-indicating nature of analytical methods. nih.govajrconline.org These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing. nih.gov
Hydrolytic Degradation: The stability of the compound is tested in acidic, basic, and neutral aqueous solutions. For example, solutions may be prepared in 0.1 M HCl, 0.1 M NaOH, and water, and then heated (e.g., at 80°C) for a specified period. ajrconline.org
Oxidative Degradation: The compound is exposed to an oxidizing agent, typically a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature. mdpi.com
Photolytic Degradation: The solid compound and its solution are exposed to UV and visible light to assess photosensitivity. ICH Q1B guidelines recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter. ajrconline.org
Thermal Degradation: The solid compound is subjected to high temperatures (e.g., 60-80°C) to evaluate its stability to dry heat. nih.gov
After exposure, the stressed samples are analyzed using the developed HPLC method. The goal is to achieve a moderate level of degradation (e.g., 5-20%) to allow for the detection of degradation products. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other, demonstrating specificity. researchgate.net
The table below summarizes typical conditions for a forced degradation study.
| Stress Condition | Reagent / Condition | Typical Duration | Expected Outcome |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 80 °C | 2-8 hours | Potential degradation |
| Base Hydrolysis | 0.1 M NaOH at 80 °C | 2-8 hours | Potential degradation |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Potential formation of N-oxide or other oxidative products |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B | Potential degradation if chromophores are present |
| Thermal (Dry Heat) | 80 °C | 48 hours | Potential degradation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-3-piperidin-1-yl-phenylamine, and what reagents/conditions are critical for high-purity yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-amino-4-methylphenol with 1-chloropiperidine in the presence of a base like KCO to facilitate amine bond formation . Solvent selection (e.g., dichloromethane or DMF) and temperature control (60–80°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H NMR peaks for the piperidine ring protons appear as multiplet signals between δ 1.5–2.5 ppm, while aromatic protons from the phenylamine group resonate at δ 6.5–7.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 204.2 (calculated for CHN) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) validates purity, with retention times compared to reference standards .
Q. What in vitro assays are used to study its receptor binding affinity and selectivity?
- Methodological Answer : Competitive radioligand binding assays (e.g., using H-labeled probes in synaptosomal membranes) assess affinity for targets like serotonin or dopamine receptors . Functional assays, such as inhibition of electrically evoked contractions in mouse vas deferens, evaluate pharmacological activity . Selectivity is determined by screening against panels of GPCRs and ion channels .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under varying reaction conditions (e.g., solvent polarity, catalyst loading)?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of solvent (polar aprotic vs. non-polar), base (KCO vs. NaOH), and temperature (40–100°C) identifies optimal conditions. For example, DMF increases reaction rates but may require post-synthesis acid-base extraction to remove residual solvent .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl-piperidine bond formation, reducing reaction time from 24h to 6h .
Q. How to resolve contradictions in reported binding affinity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., receptor subtype specificity, cell line differences). To address this:
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., K values) and normalize for assay conditions (pH, temperature) .
- Orthogonal Validation : Confirm binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from radioligand assays .
Q. What experimental designs are recommended to assess its metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 inhibition assays (e.g., CYP2D6, CYP3A4) identify metabolic pathways .
- In Vivo Toxicity : Acute toxicity studies in rodents (14-day dosing, 10–100 mg/kg) evaluate organ-specific effects (histopathology, serum biomarkers) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
